molecular formula C12H22N2 B7967551 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B7967551
M. Wt: 194.32 g/mol
InChI Key: VYKFHEPCCJVBQP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a cyclopropylmethyl group attached to a diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via an alkylation reaction. This step often requires the use of a strong base, such as sodium hydride, and a cyclopropylmethyl halide as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where nucleophiles such as amines or thiols replace the halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base and cyclopropylmethyl halide as the alkylating agent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions, while the diazaspirodecane core may interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane: Similar in structure but contains oxygen atoms in the spirocyclic core.

    1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]undecane: Similar but with an extended spirocyclic ring.

Uniqueness

1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decane is unique due to its specific combination of a cyclopropylmethyl group and a diazaspirodecane core, which imparts distinct chemical and biological properties not found in other spirocyclic compounds.

This detailed overview provides a comprehensive understanding of 1-(Cyclopropylmethyl)-1,8-diazaspiro[45]decane, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(cyclopropylmethyl)-1,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-4-12(5-7-13-8-6-12)14(9-1)10-11-2-3-11/h11,13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKFHEPCCJVBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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